molecular formula C20H20O6 B600126 Teuvincenone H CAS No. 142299-73-8

Teuvincenone H

Cat. No. B600126
CAS RN: 142299-73-8
M. Wt: 356.374
InChI Key: HFFLVZDJWZPGCS-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teuvincenone H is a natural compound extracted from the herbs of Teucrium polium ssp. expansum . It belongs to the chemical family of Diterpenoids .


Synthesis Analysis

The total synthesis of this compound involves a modified three-step sequence on a gram-scale . The A/B/C ring system was assembled via this sequence, while the D ring was constructed by intramolecular iodoetherification .


Molecular Structure Analysis

This compound has a molecular formula of C20H20O6 and a molecular weight of 356.37 . The structure of this compound was confirmed by 1H NMR .


Chemical Reactions Analysis

The synthesis of this compound relied largely on the rational design of the order for oxidation state escalation (C6/11/14 → C7 → C12 → C17), which was realized through sequential benzylic iodination/Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification .

Scientific Research Applications

  • Structural Characterization : Teuvincenone H is one of several rearranged abietane diterpenoids isolated from various Teucrium species. These compounds, including this compound, have been structurally characterized through spectroscopic methods (Cuadrado et al., 1992).

  • Anti-inflammatory Properties : Teuvincenone F, a related compound, has shown significant anti-inflammatory effects. It inhibits lipopolysaccharide (LPS)-induced pro-inflammatory cytokines production and NLRP3 inflammasome activation. This indicates potential applications of these compounds in treating inflammation and NLRP3 inflammasome-driven diseases (Zhao et al., 2017).

  • Cytotoxic Activities : Several studies have investigated the cytotoxic properties of these compounds. For instance, certain teuvincenones isolated from endophytic fungi showed cytotoxic activities against tumor cell lines, suggesting their potential in cancer research (Xu et al., 2016).

  • Chemotaxonomic Significance : The presence of teuvincenones in various plant species, such as Teucrium lanigerum, has chemotaxonomic implications. Their identification and characterization contribute to understanding the chemical diversity and evolutionary relationships among plant species (Rodriguez et al., 2009).

Future Directions

The development of a synthetic strategy allowing the access to Teuvincenone H and its natural and unnatural analogs would be highly desired . This could open up new possibilities for the study and application of these compounds in various fields, particularly in medicine given their potential anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

Teuvincenone H plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to interact with nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome pathways . This interaction is crucial as it can modulate inflammatory responses by inhibiting the activation of pro-inflammatory cytokines such as IL-1β and IL-18 . Additionally, this compound has been shown to inhibit the phosphorylation of NF-κB, a key transcription factor involved in inflammatory processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by attenuating the ubiquitination of NF-κB-essential modulator (NEMO) . This suppression leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . Furthermore, this compound influences cell signaling pathways by inhibiting the activation of NF-κB and reducing the expression of NLRP3, thereby modulating gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit the activation of the NLRP3 inflammasome pathway. This inhibition is achieved through the attenuation of K63-linked ubiquitination of NEMO, which in turn suppresses the phosphorylation of NF-κB . By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome . This mechanism highlights the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits significant anti-inflammatory and antioxidant activities without causing adverse effects . At higher dosages, this compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity must be carefully evaluated to ensure safe and effective use in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress. The compound interacts with enzymes such as NF-κB and NLRP3, modulating their activity and influencing metabolic flux . By inhibiting the activation of these enzymes, this compound can reduce the production of pro-inflammatory cytokines and oxidative stress markers, thereby impacting overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and ensuring targeted delivery to specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications This localization is critical for its interaction with key biomolecules and the modulation of cellular processes

properties

IUPAC Name

(11bR)-5,7,11-trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-8-7-9-13(22)11-12(15(24)17(9)26-8)20(4)6-5-10(21)19(2,3)18(20)16(25)14(11)23/h7,22,24-25H,5-6H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFLVZDJWZPGCS-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(C(=C2O1)O)C4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C3=C(C(=C2O1)O)[C@]4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What new information does this research provide about Teuvincenone H?

A1: The research primarily focuses on characterizing abietane diterpenes from Aegiphila lhotzkyana, including a previously unreported diterpene. While the abstract mentions a revision of the ¹H NMR data assignment for this compound [], it does not specify the nature of this revision or provide the corrected data. The study primarily utilized 2D NMR techniques like COSY, NOESY, HMQC, and HMBC, along with 1D NMR, to elucidate the structures and assign ¹H and ¹³C chemical shifts for the new diterpene and three derivatives, including this compound [].

Q2: Can the paper's findings be extrapolated to understand the biological activity of this compound?

A2: No, the research abstract solely focuses on the NMR characterization of this compound and other abietane diterpenes. It does not offer any insights into the compound's biological activity, mechanism of action, or potential therapeutic applications []. Further research would be needed to explore those aspects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.